3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CHAPS is synthesized from cholic acid, a bile acid.
Industrial Production Methods
In industrial settings, the production of CHAPS involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CHAPS primarily undergoes substitution reactions due to the presence of its quaternary ammonium and sulfonate groups. It is relatively stable and does not easily undergo oxidation or reduction under standard laboratory conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving CHAPS include cholic acid, 3-dimethylaminopropylamine, and sulfonating agents. The reactions are typically carried out under mild conditions to prevent the denaturation of the compound .
Major Products
The major product formed from the synthesis of CHAPS is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate itself. There are no significant by-products if the reaction conditions are carefully controlled .
Scientific Research Applications
Chemistry
In chemistry, CHAPS is used as a non-denaturing detergent in various analytical techniques, including isoelectric focusing and two-dimensional electrophoresis. It helps in the solubilization of proteins and other macromolecules without affecting their native structure .
Biology
In biological research, CHAPS is employed to solubilize membrane proteins, making it easier to study their structure and function. It is also used in cell lysis buffers to extract cytoplasmic proteins while maintaining their activity .
Medicine
In medical research, CHAPS is used in the purification of membrane proteins, which are often targets for drug development. Its ability to maintain protein activity makes it valuable in the study of receptor-ligand interactions and other biochemical processes .
Industry
In industrial applications, CHAPS is used in the formulation of various biochemical reagents and kits. Its non-denaturing properties make it suitable for use in diagnostic assays and other analytical applications .
Mechanism of Action
CHAPS exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. Its zwitterionic nature, with both positive and negative charges, allows it to stabilize proteins without denaturing them. This makes it particularly useful in maintaining the native state of proteins during purification and analysis .
Comparison with Similar Compounds
Similar Compounds
Triton X-100: A nonionic detergent commonly used in protein solubilization but can denature proteins under certain conditions.
Sodium dodecyl sulfate (SDS): An anionic detergent that is highly effective in solubilizing proteins but denatures them, making it unsuitable for studies requiring native protein structures.
Uniqueness
CHAPS is unique due to its zwitterionic nature, which combines the properties of both sulfobetaine-type and bile salt detergents. This allows it to solubilize proteins without denaturing them, making it highly valuable in biochemical and molecular biology research .
Properties
IUPAC Name |
3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.